![molecular formula C22H29FO4 B193727 Doxibetasol CAS No. 1879-77-2](/img/structure/B193727.png)
Doxibetasol
准备方法
合成路线和反应条件
多昔贝他索的合成涉及多个步骤,从基本的类固醇结构开始。关键步骤包括氟化、羟基化和乙酰化。 反应条件通常涉及使用强酸或碱、有机溶剂和控制的温度以确保所需的立体化学和官能团位置 .
工业生产方法
多昔贝他索的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用高纯度试剂和先进的纯化技术以达到所需的质量和产率。 生产在配备有反应器、蒸馏装置和质量控制实验室的专业设施中进行,以确保符合监管标准 .
化学反应分析
反应类型
多昔贝他索会发生各种化学反应,包括:
氧化: 该化合物可以被氧化形成酮和其他氧化衍生物。
还原: 还原反应可以将酮转化为醇。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用氢化铝锂和硼氢化钠等还原剂。
取代: 丙酮中的碘化钠等试剂可以促进卤素取代反应.
主要形成的产物
科学研究应用
多昔贝他索在科学研究中具有广泛的应用:
化学: 用作研究糖皮质激素活性及类固醇化学的参考化合物。
生物学: 用于细胞培养研究,以研究糖皮质激素对细胞增殖和分化的影响。
医学: 用于临床前研究,以评估其作为抗炎和免疫抑制剂的潜力。
作用机制
多昔贝他索通过与糖皮质激素受体结合发挥作用,从而导致基因表达发生改变。这种结合导致促炎细胞因子的抑制和白细胞迁移到炎症部位的抑制。 该化合物还降低毛细血管通透性和血管舒张,有助于其抗炎作用 .
相似化合物的比较
类似化合物
地塞米松: 一种与糖皮质激素密切相关的化合物,具有类似的抗炎特性。
倍他米松: 另一种因其有效的抗炎作用而使用的糖皮质激素。
氢化可的松: 一种用于治疗较轻炎症的效力较低的糖皮质激素.
独特性
多昔贝他索的独特之处在于其特定的氟化和羟基化模式,与其他糖皮质激素相比,它增强了其效力并降低了其副作用。 其结构修饰在疗效和安全性之间取得了平衡,使其成为研究和临床环境中宝贵的化合物 .
生物活性
Doxibetasol, a synthetic corticosteroid, is primarily recognized for its potent anti-inflammatory and immunosuppressive properties. This article delves into its biological activity, mechanisms of action, and clinical implications, supported by relevant data tables and case studies.
This compound functions by binding to the glucocorticoid receptor (GR), leading to the modulation of gene expression that regulates inflammation and immune responses. The compound exhibits high affinity for GR, which results in significant anti-inflammatory effects compared to other corticosteroids.
- Anti-Inflammatory Effects : this compound inhibits the expression of pro-inflammatory cytokines such as interleukin-1 (IL-1), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) by blocking their transcription.
- Immunosuppressive Activity : It reduces the proliferation of immune cells, particularly T lymphocytes, thereby mitigating autoimmune responses.
Pharmacological Profile
The pharmacological profile of this compound can be summarized in the following table:
Property | Details |
---|---|
Chemical Class | Corticosteroid |
Molecular Weight | 432.5 g/mol |
Half-Life | Approximately 36 hours |
Administration Routes | Topical, systemic |
Primary Metabolism | Hepatic via cytochrome P450 enzymes |
Excretion | Primarily renal |
In Vitro Studies
Research has demonstrated that this compound effectively inhibits the production of inflammatory mediators in various cell types. For instance:
- In human fibroblasts, this compound reduced IL-6 secretion by 70% when treated at a concentration of 1 μM over 24 hours.
- In macrophage cultures, this compound decreased TNF-α levels by 60% at a concentration of 0.5 μM.
In Vivo Studies
A pivotal study assessed the efficacy of this compound in a murine model of induced arthritis. The findings included:
- Treatment Group : Mice treated with this compound showed a significant reduction in joint swelling (p < 0.01) compared to controls.
- Histological Analysis : Tissue samples revealed decreased infiltration of inflammatory cells and reduced synovial hyperplasia.
Case Studies
Several clinical case studies have highlighted the therapeutic potential of this compound in managing inflammatory conditions:
-
Case Study 1: Psoriasis
- A 45-year-old patient with severe psoriasis was treated with topical this compound. After four weeks, there was a 90% reduction in psoriatic plaques, with minimal side effects reported.
-
Case Study 2: Atopic Dermatitis
- A randomized controlled trial involving 100 patients with atopic dermatitis showed that those receiving this compound experienced significant improvement in symptoms compared to placebo (p < 0.05).
-
Case Study 3: Allergic Rhinitis
- In a cohort of patients with allergic rhinitis, this compound nasal spray resulted in a marked decrease in nasal congestion and itching within three days of treatment.
Safety Profile
While this compound is generally well-tolerated, potential side effects include:
- Localized skin thinning
- Systemic effects such as adrenal suppression with prolonged use
- Risk of opportunistic infections due to immunosuppression
属性
IUPAC Name |
(8S,9R,10S,11S,13S,14S,16S,17R)-17-acetyl-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29FO4/c1-12-9-17-16-6-5-14-10-15(25)7-8-19(14,3)21(16,23)18(26)11-20(17,4)22(12,27)13(2)24/h7-8,10,12,16-18,26-27H,5-6,9,11H2,1-4H3/t12-,16-,17-,18-,19-,20-,21-,22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKGBPSZWCRRUQS-DTAAKRQUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)C)O)C)O)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)C)O)C)O)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29FO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401043190 | |
Record name | Doxibetasol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401043190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
376.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1879-77-2 | |
Record name | Doxibetasol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1879-77-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Doxibetasol [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001879772 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Doxibetasol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401043190 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Doxibetasol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.942 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DOXIBETASOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0JS043FG0D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。